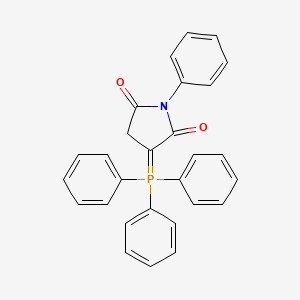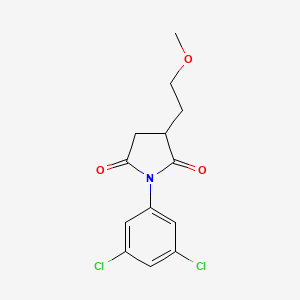
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a triphenylphosphonio group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted pyrrolidine with a triphenylphosphonium salt under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The phenyl and triphenylphosphonio groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate include:
- 5-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid
- 1-Phenyl-3-carboxy-5-pyrazolone
- 1-Phenyl-3-carbethoxy-5-pyrazolone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the phenyl group, triphenylphosphonio group, and pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
18092-17-6 |
|---|---|
Fórmula molecular |
C28H22NO2P |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
1-phenyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H22NO2P/c30-27-21-26(28(31)29(27)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clave InChI |
UYYNNGTXSABRKB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)





